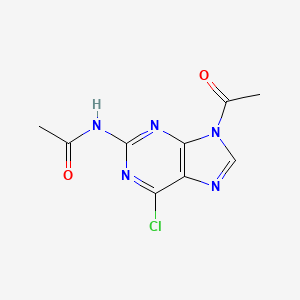
Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is a chemical compound with the molecular formula C9H8ClN5O2 and a molecular weight of 253.65 . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide typically involves the acetylation of 6-chloropurine derivatives. One common method includes the reaction of 6-chloropurine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamide: A similar compound with an oxo group instead of a chlorine atom.
2-amino-6-chloro-9H-purine-9-acetic acid: Another purine derivative with different functional groups
Uniqueness
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups enhances its reactivity and potential for various applications .
Propriétés
Numéro CAS |
97965-44-1 |
|---|---|
Formule moléculaire |
C9H8ClN5O2 |
Poids moléculaire |
253.64 g/mol |
Nom IUPAC |
N-(9-acetyl-6-chloropurin-2-yl)acetamide |
InChI |
InChI=1S/C9H8ClN5O2/c1-4(16)12-9-13-7(10)6-8(14-9)15(3-11-6)5(2)17/h3H,1-2H3,(H,12,13,14,16) |
Clé InChI |
XFUAHBGSAKYMNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






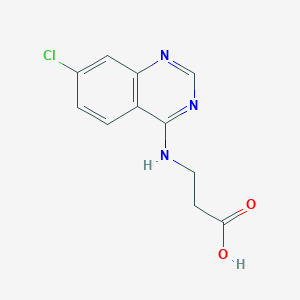
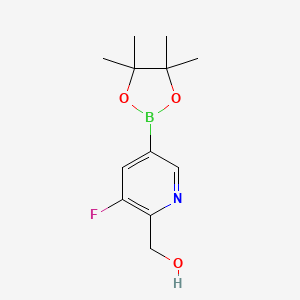
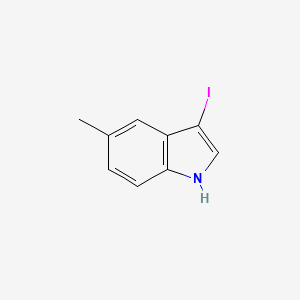
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)
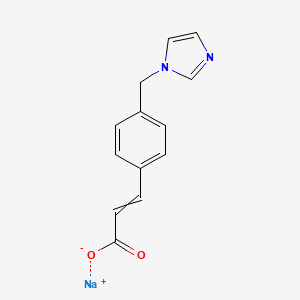


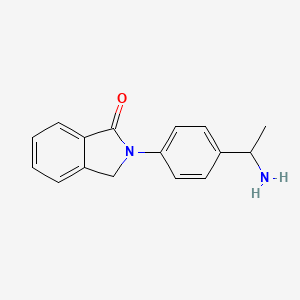
![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)

